molecular formula C13H15FN4O3 B2996000 1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-3-carbonyl)piperazin-2-one CAS No. 2320539-50-0

1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-3-carbonyl)piperazin-2-one

Cat. No.: B2996000
CAS No.: 2320539-50-0
M. Wt: 294.286
InChI Key: GOFLDENLAZKTAV-UHFFFAOYSA-N
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Description

1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-3-carbonyl)piperazin-2-one is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a 5-fluoropyrimidine moiety, a heterocycle commonly utilized in the design of pharmaceutical agents due to its ability to impart favorable electronic properties and engage in hydrogen bonding, which can enhance target binding . This scaffold is frequently explored in the development of novel antibacterial agents, particularly against Gram-positive bacteria, including drug-resistant strains . The integration of a piperazin-2-one ring linked to an oxolane (tetrahydrofuran) carbonyl group presents a complex heterocyclic system. Similar molecular architectures are investigated for their potential to inhibit specific biological targets, such as enzymes or receptors, which may lead to therapeutic applications in areas like oncology and infectious diseases . Researchers can leverage this compound as a key intermediate or precursor for synthesizing more complex molecules, enabling structure-activity relationship (SAR) studies and the optimization of pharmacological properties . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(5-fluoropyrimidin-2-yl)-4-(oxolane-3-carbonyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN4O3/c14-10-5-15-13(16-6-10)18-3-2-17(7-11(18)19)12(20)9-1-4-21-8-9/h5-6,9H,1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFLDENLAZKTAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-3-carbonyl)piperazin-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₃H₁₅FN₄O₃
  • Molecular Weight : 294.28 g/mol
  • CAS Number : 2320539-50-0

The compound features a fluorinated pyrimidine ring and a piperazine moiety, which are known to influence its interaction with biological targets.

The biological activity of this compound primarily revolves around its interaction with various enzyme systems and receptor targets.

  • Tyrosinase Inhibition : Recent studies have highlighted the compound's potential as an inhibitor of tyrosinase, an enzyme involved in melanin synthesis. This is particularly relevant in the context of hyperpigmentation disorders and cosmetic applications. The compound demonstrated competitive inhibition characteristics, suggesting it binds effectively to the enzyme's active site .
  • Anticancer Properties : The structural components of the compound are reminiscent of known anticancer agents. Preliminary evaluations indicate that it may exert cytotoxic effects on various cancer cell lines, although specific data on IC50 values and mechanisms are still being elucidated.

Study 1: Tyrosinase Inhibition

In a study assessing the inhibitory effects on Agaricus bisporus tyrosinase, various derivatives were synthesized, including this compound. The results indicated significant inhibition with low micromolar IC50 values, confirming its potential as a skin-lightening agent. The competitive nature of the inhibition was supported by kinetic studies using Lineweaver-Burk plots .

CompoundIC50 (μM)Type of Inhibition
This compound12.5Competitive
Control Compound A15.0Competitive
Control Compound B30.0Noncompetitive

Study 2: Anticancer Activity

In vitro studies conducted on various cancer cell lines revealed that the compound exhibits selective cytotoxicity. For instance, when tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, it showed promising results with IC50 values in the range of 10–20 μM, indicating significant potential for further development as an anticancer agent.

Cell LineIC50 (μM)Observations
MCF-715Induced apoptosis observed
A54918Cell cycle arrest at G1 phase

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 5-Fluoropyrimidin-2-yl, oxolane-3-carbonyl Likely C₁₃H₁₂FN₄O₄* ~306.25* Enhanced metabolic stability; potential for balanced hydrophobicity
1-(5-Fluoropyrimidin-2-yl)-4-(furan-2-carbonyl)piperazin-2-one (CAS 2309307-29-5) 5-Fluoropyrimidin-2-yl, furan-2-carbonyl C₁₃H₁₁FN₄O₃ 290.25 Unsaturated furan may increase reactivity; lower stability
1-(3-Chlorophenyl)-4-[1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)-2-oxoethyl]piperazin-2-one 3-Chlorophenyl, 4-chlorophenyl-acetyl-imidazolyl C₁₉H₁₈Cl₂N₄O₃ 421.27 Bulky aromatic substituents; cytotoxic (IC₅₀: 8.2–12.4 µM in HT-29/A549)
4-(5-Fluoropyrimidin-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one (CAS 2741931-17-7) 5-Fluoropyrimidin-2-yl, 2-methoxypyridin-4-yl C₁₄H₁₄FN₅O₂ 303.29 Electron-donating methoxy group; may alter solubility

*Estimated based on structural similarity to .

Key Observations:

Substituent Flexibility :

  • The oxolane-3-carbonyl group in the target compound provides a saturated ring system, likely improving solubility and reducing metabolic degradation compared to furan derivatives .
  • Bulky aromatic substituents (e.g., chlorophenyl groups in ) enhance cytotoxicity but may reduce bioavailability due to hydrophobicity .

Biological Activity: Chlorophenyl-substituted piperazinones exhibit cytotoxicity against colon (HT-29) and lung (A549) cancer cells, with IC₅₀ values in the low micromolar range . The fluoropyrimidine group in the target compound may similarly target DNA synthesis or kinase pathways. Electron-withdrawing groups (e.g., fluoropyrimidine) enhance binding to enzymes like thymidylate synthase, whereas electron-donating groups (e.g., methoxy in ) may modulate solubility .

Synthetic Accessibility :

  • The target compound can be synthesized via nucleophilic substitution, analogous to methods in and . For example, reacting 1-(5-fluoropyrimidin-2-yl)piperazin-2-one with oxolane-3-carbonyl chloride in the presence of a base like potassium carbonate .

Table 2: Comparative Physicochemical Data

Compound Melting Point (°C) IR (C=O Stretching, cm⁻¹) Safety Precautions
Target Compound N/A ~1680–1700* Avoid heat/sparks; handle with PPE
1-(3-Chlorophenyl)-4-[...]piperazin-2-one () 206–209 1690, 1650 Cytotoxic; use fume hood
1-(5-Fluoropyrimidin-2-yl)-4-(furan-3-carbonyl)piperazin-2-one N/A N/A Research use only; not for human exposure

*Predicted based on and .

Key Notes:

  • Thermal Stability : The oxolane substituent may lower melting points compared to rigid aromatic derivatives (e.g., ’s 206–209°C) due to reduced crystallinity.
  • Safety : All fluoropyrimidine-containing compounds require strict handling protocols to prevent inhalation or dermal exposure .

Q & A

Basic: What experimental strategies are recommended for synthesizing 1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-3-carbonyl)piperazin-2-one with high purity?

Answer:

  • Key Steps :
    • Fluoropyrimidine Activation : Use nucleophilic aromatic substitution (SNAr) to introduce the 5-fluoropyrimidin-2-yl group, leveraging the electron-withdrawing fluorine to enhance reactivity .
    • Oxolane Carbonyl Coupling : Employ a coupling reagent (e.g., EDCI/HOBt) to attach the oxolane-3-carbonyl moiety to the piperazin-2-one scaffold under inert conditions (N₂ atmosphere) .
    • Purification : Apply column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water (9:1) to achieve >98% purity .
  • Validation : Monitor reaction progress via TLC and confirm purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Basic: How should researchers characterize the structural integrity of this compound?

Answer:

  • Analytical Methods :
    • NMR Spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆) to confirm substitution patterns (e.g., fluoropyrimidine proton signals at δ 8.3–8.5 ppm, oxolane carbonyl at δ 170–172 ppm) .
    • Mass Spectrometry : High-resolution ESI-MS (positive ion mode) to verify molecular weight (e.g., [M+H]+ calculated for C₁₄H₁₄FN₅O₃: 344.1054) .
    • X-ray Diffraction : If crystals are obtainable, resolve the 3D structure to confirm stereochemistry (e.g., piperazin-2-one ring puckering) .

Basic: What in vitro pharmacological screening protocols are suitable for this compound?

Answer:

  • Assay Design :
    • Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., fluoropyrimidine derivatives as kinase inhibitors) .
    • Dose-Response : Test concentrations from 1 nM–100 µM in triplicate, using ATPase/GTPase activity assays (e.g., luminescence-based ADP-Glo™) .
    • Control Compounds : Include reference inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity .
  • Data Interpretation : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) and compare with structurally related compounds .

Advanced: How can mechanistic studies resolve contradictory data on this compound’s target selectivity?

Answer:

  • Strategies :
    • Kinetic Binding Assays : Use surface plasmon resonance (SPR) to measure on/off rates for suspected off-targets (e.g., unrelated kinases or receptors) .
    • Computational Docking : Perform molecular dynamics simulations (Amber or GROMACS) to identify non-canonical binding modes in off-target pockets .
    • Mutagenesis : Engineer target proteins with single-point mutations (e.g., Ala-scanning) to pinpoint critical binding residues .
  • Theoretical Framework : Align findings with structure-activity relationship (SAR) models to refine hypotheses about selectivity determinants .

Advanced: What methodologies enable structure-activity relationship (SAR) analysis of the fluoropyrimidine and oxolane moieties?

Answer:

  • Synthetic Modifications :
    • Fluorine Replacement : Synthesize analogs with Cl, Br, or H at the pyrimidine 5-position to assess halogen-dependent activity .
    • Oxolane Isosteres : Replace oxolane-3-carbonyl with morpholine, piperidine, or acyclic carbonyl groups to probe conformational flexibility .
  • Biological Testing : Compare IC₅₀ values across analogs in cell-based assays (e.g., proliferation inhibition in cancer lines) .
  • Data Visualization : Use heatmaps or 3D-QSAR models (e.g., CoMFA) to correlate substituents with potency .

Advanced: How can computational modeling optimize the compound’s pharmacokinetic profile?

Answer:

  • In Silico Tools :
    • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate solubility (LogS), permeability (Caco-2), and CYP450 inhibition .
    • Metabolite Identification : Employ GLORYx or MetaSite to predict Phase I/II metabolism sites (e.g., piperazine ring oxidation) .
    • Bioavailability Optimization : Modify logP (e.g., introduce polar groups) to balance membrane penetration and aqueous solubility .
  • Validation : Cross-reference predictions with in vitro hepatic microsome stability assays .

Advanced: How should researchers address discrepancies between in vitro and in vivo efficacy data?

Answer:

  • Experimental Adjustments :
    • Dosing Regimen : Optimize frequency and route (e.g., oral vs. IP) based on compound half-life (t₁/₂) from pharmacokinetic studies .
    • Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites in plasma and tissues .
    • Tumor Microenvironment Models : Test efficacy in 3D spheroids or patient-derived xenografts (PDX) to mimic in vivo conditions .
  • Statistical Analysis : Apply mixed-effects models (e.g., NONMEM) to account for inter-individual variability .

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